molecular formula C15H28O B14495465 Pentadeca-9,11-dien-1-ol CAS No. 63025-03-6

Pentadeca-9,11-dien-1-ol

Cat. No.: B14495465
CAS No.: 63025-03-6
M. Wt: 224.38 g/mol
InChI Key: PTKWWCPRJPXQEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentadeca-9,11-dien-1-ol (CAS Number: 63025-03-6) is a high-purity, long-chain di-unsaturated alcohol with the molecular formula C15H28O and a molecular weight of 224.382 g/mol . This compound is of significant interest in chemical ecology and pest management research, where it has been identified and studied for its role as an insect pheromone or semiochemical, making it valuable for understanding insect mating behaviors and developing novel insect control strategies . Recent phytochemical profiling has also identified closely related pentadecadienol isomers as natural volatile components in medicinal plants, suggesting potential bioactive properties and expanding its research applications into the fields of natural product chemistry and pharmacology . The (9E,11Z) stereoisomer of this compound is of particular research interest . As a lipid molecule, it serves as a useful standard in analytical chemistry and a potential precursor in organic synthesis. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63025-03-6

Molecular Formula

C15H28O

Molecular Weight

224.38 g/mol

IUPAC Name

pentadeca-9,11-dien-1-ol

InChI

InChI=1S/C15H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h4-7,16H,2-3,8-15H2,1H3

InChI Key

PTKWWCPRJPXQEH-UHFFFAOYSA-N

Canonical SMILES

CCCC=CC=CCCCCCCCCO

Origin of Product

United States

Proposed Biogenetic Routes to Unsaturated Long Chain Alcohols

The biosynthesis of unsaturated long-chain alcohols is intrinsically linked to the synthesis of their corresponding fatty acid precursors. The general pathway involves the de novo synthesis of saturated fatty acids, followed by chain elongation, desaturation, and final reduction to the alcohol. Many insect pheromones, which are often unsaturated alcohols, aldehydes, or acetate (B1210297) esters, are known to be derived from fatty acid metabolism researchgate.netfrontiersin.orgnih.govresearchgate.net.

The proposed biosynthetic route for Pentadeca-9,11-dien-1-ol likely begins with the synthesis of a C15 saturated fatty acid, pentadecanoic acid. Unlike the more common even-chain fatty acids that start with an acetyl-CoA primer, odd-chain fatty acids utilize propionyl-CoA as the initial building block wikipedia.org. Subsequent elongation cycles with malonyl-CoA units would lead to the formation of the 15-carbon backbone.

Once the C15 saturated fatty acyl chain is formed, typically as an acyl-ACP (acyl carrier protein) or acyl-CoA thioester, the introduction of unsaturation occurs. This is a critical step in generating the diverse array of unsaturated fatty acids found in nature. For this compound, this would involve the formation of a conjugated diene system. This could potentially occur through a two-step desaturation process or via the action of a specialized enzyme capable of creating conjugated double bonds.

The final step in the proposed biogenetic route is the reduction of the carboxyl group of the pentadecadienoic acid to a primary alcohol. This reduction is a common terminal step in the biosynthesis of fatty alcohols and is catalyzed by specific reductase enzymes.

A summary of the proposed biogenetic steps is presented below:

Proposed Biosynthetic Pathway for this compound
StepProcessDescription
1De Novo Synthesis of C15 Saturated Fatty AcidInitiation with propionyl-CoA followed by elongation with malonyl-CoA to form pentadecanoyl-CoA.
2DesaturationIntroduction of a double bond to create a monounsaturated C15 fatty acid (e.g., cis-9-pentadecenoic acid).
3Formation of Conjugated DieneConversion of the monounsaturated precursor to a conjugated diene (9,11-pentadecadienoic acid) through enzymatic action.
4Reduction to AlcoholThe carboxyl group of the fatty acyl-CoA is reduced to a primary alcohol, yielding this compound.

Enzymatic Transformations in Biological Systems

The biosynthesis of Pentadeca-9,11-dien-1-ol is dependent on a series of specific enzymatic transformations. These enzymes belong to well-characterized families involved in fatty acid metabolism.

Fatty Acid Synthase (FAS): The initial synthesis of the C15 backbone is carried out by the fatty acid synthase complex. As mentioned, the synthesis of odd-chain fatty acids initiates with propionyl-CoA as the primer wikipedia.org.

Fatty Acyl-CoA Desaturases (FADs): These enzymes are responsible for introducing double bonds into the acyl chain of fatty acids. The formation of a precursor like cis-9-pentadecenoic acid would be catalyzed by a Δ9-desaturase.

Enzymes for Conjugated Diene Formation: The creation of the 9,11-conjugated diene system is a key step. While the specific enzyme for this substrate is not definitively known, several enzymatic possibilities exist:

Linoleate Isomerase-like Enzymes: In some bacteria, linoleate isomerase catalyzes the conversion of linoleic acid to conjugated linoleic acid (CLA) nih.govnih.gov. An analogous enzyme could potentially act on a C15 monounsaturated fatty acid to create the conjugated diene.

Specialized Desaturases: Some plants possess modified Δ12-oleic-acid desaturases (FAD2) that can catalyze the formation of conjugated double bonds researchgate.net. It is plausible that a similar enzyme could be involved in the biosynthesis of this compound. For instance, some FAD2-related enzymes are known to modify an existing double bond to produce conjugated systems researchgate.net.

Fatty Acyl-CoA Reductases (FARs): The final conversion of the fatty acyl-CoA to the corresponding alcohol is catalyzed by fatty acyl-CoA reductases. These enzymes are crucial in the biosynthesis of many insect pheromones researchgate.netresearchgate.net.

The table below summarizes the key enzyme classes and their putative roles in the biosynthesis of this compound.

Key Enzyme Classes in the Biosynthesis of this compound
Enzyme ClassFunctionSubstrate (Proposed)Product (Proposed)
Fatty Acid Synthase (FAS)Carbon chain synthesisPropionyl-CoA, Malonyl-CoAPentadecanoyl-CoA
Δ9-DesaturaseIntroduction of a double bond at the 9th positionPentadecanoyl-CoAcis-9-Pentadecenoyl-CoA
Conjugase/IsomeraseFormation of conjugated double bondscis-9-Pentadecenoyl-CoA9,11-Pentadecadienoyl-CoA
Fatty Acyl-CoA Reductase (FAR)Reduction of the fatty acyl-CoA to an alcohol9,11-Pentadecadienoyl-CoAThis compound

Precursors and Metabolic Intermediates in Natural Synthesis

The biosynthesis of Pentadeca-9,11-dien-1-ol relies on fundamental building blocks from primary metabolism. The availability of these precursors directly influences the production of the final compound.

Primary Precursors:

Propionyl-CoA: This three-carbon molecule serves as the primer for the synthesis of the odd-chain C15 backbone. Propionyl-CoA can be derived from the metabolism of certain amino acids (isoleucine, valine, threonine, and methionine) or from the breakdown of odd-chain fatty acids.

Malonyl-CoA: This is the two-carbon donor for the elongation of the fatty acid chain. It is synthesized from acetyl-CoA through the action of acetyl-CoA carboxylase.

Acetyl-CoA: As the precursor to malonyl-CoA, acetyl-CoA is a central metabolite derived primarily from the breakdown of carbohydrates (glycolysis) and fatty acids (β-oxidation).

Key Metabolic Intermediates:

Pentadecanoic Acid (C15:0): The saturated C15 fatty acid is the initial long-chain product. It exists primarily as a thioester with Coenzyme A (pentadecanoyl-CoA).

Monounsaturated C15 Fatty Acid: A likely intermediate is a pentadecenoic acid, for example, cis-9-pentadecenoic acid. This would be formed by the action of a desaturase on pentadecanoyl-CoA.

9,11-Pentadecadienoic Acid: The immediate precursor to the final alcohol, this conjugated fatty acid would be in its activated form (e.g., 9,11-pentadecadienoyl-CoA) prior to reduction.

The following table outlines the precursors and their roles in the biosynthetic pathway.

Precursors and Intermediates in the Synthesis of this compound
MoleculeTypeRole in Biosynthesis
Propionyl-CoAPrimary PrecursorInitiator for odd-chain fatty acid synthesis.
Malonyl-CoAPrimary PrecursorTwo-carbon donor for fatty acid chain elongation.
Pentadecanoyl-CoAMetabolic IntermediateSaturated C15 fatty acid precursor.
cis-9-Pentadecenoyl-CoAMetabolic IntermediateMonounsaturated precursor for diene formation.
9,11-Pentadecadienoyl-CoAMetabolic IntermediateImmediate precursor for reduction to the final alcohol.

Analytical Chemistry and Structural Elucidation in Research

Chromatographic Separation Techniques

Chromatography is fundamental to isolating Pentadeca-9,11-dien-1-ol from synthetic reaction mixtures or natural extracts, and for separating its geometric isomers. Gas and liquid chromatography are the most prominent techniques utilized for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. In this method, the compound is vaporized and separated from other components based on its boiling point and interactions with the stationary phase of a capillary column. The retention time (RT), the time it takes for the compound to travel through the column, is a key identifier.

Following separation, the molecule is ionized and fragmented in the mass spectrometer, which provides a unique mass spectrum that serves as a molecular fingerprint, confirming the compound's identity and allowing for quantification. The selection of the GC column is critical; non-polar columns separate compounds primarily by boiling point, while polar columns, such as those with wax or cyano-based stationary phases, offer selectivity based on polarity, which can be advantageous for separating unsaturated alcohols. While specific retention times for this compound are dependent on the exact GC conditions (e.g., column type, temperature program), its analysis follows established methodologies for long-chain fatty alcohols.

Table 1: Typical GC-MS Parameters for Analysis of Long-Chain Alcohols

Parameter Typical Value/Condition
Column Type DB-5ms (non-polar), DB-WAX (polar)
Injector Temperature 250 °C
Oven Program Initial temp 60-100°C, ramp 5-10°C/min to 250-280°C
Carrier Gas Helium
Ionization Mode Electron Ionization (EI) at 70 eV

| MS Scan Range | 40-400 m/z |

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

High-Performance Liquid Chromatography (HPLC) is particularly powerful for the separation of geometric isomers of conjugated dienes, such as the (9Z,11E), (9E,11Z), (9E,11E), and (9Z,11Z) isomers of this compound. This separation, which is often challenging with GC, is crucial as different isomers can have distinct biological activities.

Reversed-phase HPLC, typically using a C18 (ODS) column, is the most common mode for this application. Separation is based on the differential partitioning of the isomers between the non-polar stationary phase and a polar mobile phase (commonly a mixture of acetonitrile and water or methanol and water). Studies on similar conjugated dienyl compounds have shown that (Z)-isomers tend to have shorter retention times and elute earlier than the corresponding (E)-isomers due to their less linear, more compact shape. The inclusion of silver ions in the stationary or mobile phase (argentation chromatography) can further enhance the separation of unsaturated isomers by exploiting the differential formation of pi-complexes with the double bonds.

Table 2: Expected Elution Order of this compound Isomers in Reversed-Phase HPLC

Isomer Configuration Expected Relative Retention Time Rationale
(9Z, 11Z) Shortest More compact structure, less interaction with C18 phase.
(9Z, 11E) / (9E, 11Z) Intermediate Mixed geometry leads to intermediate polarity and shape.

Spectroscopic Characterization Methods

Once isolated, spectroscopic methods are employed to definitively determine the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structure Elucidation

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds. ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.

For this compound, the most diagnostic region in the ¹H NMR spectrum is the olefinic region (δ 5.0-6.5 ppm), where the signals from the protons on the conjugated double bonds appear. The coupling constants (J-values) between these protons are critical for assigning the stereochemistry (E or Z) of each double bond. The protons of the terminal CH₂OH group and the adjacent methylene groups also give characteristic signals.

¹³C NMR spectroscopy complements the proton data by showing distinct signals for each carbon atom. The olefinic carbons appear in the δ 120-140 ppm range, while the carbon bearing the hydroxyl group (C-1) is found around δ 62 ppm. The remaining aliphatic carbons appear in the upfield region (δ 14-35 ppm).

Table 3: Predicted ¹H NMR Chemical Shifts (δ) and Splitting Patterns for (9E,11Z)-Pentadeca-9,11-dien-1-ol

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) Hz
H-1 (CH₂OH) ~3.64 t ~6.6
H-2 ~1.57 p ~6.8
H-3 to H-7 ~1.2-1.4 m -
H-8 ~2.05 q ~7.0
H-9 ~6.25 dt ~15.0, 7.0
H-10 ~5.60 t ~10.8
H-11 ~5.95 t ~10.8
H-12 ~5.40 dt ~10.8, 7.5
H-13 ~2.15 q ~7.5
H-14 ~1.35 sext ~7.4

Table 4: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

Carbon(s) Predicted Chemical Shift (ppm)
C-1 (CH₂OH) ~62.5
C-2 ~32.7
C-3 to C-7 ~25-30
C-8 ~32.5
C-9 to C-12 (Olefinic) ~125-135
C-13 ~29.5
C-14 ~22.5

Fourier Transform-Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is characterized by absorptions corresponding to its alcohol and conjugated alkene moieties. libretexts.org

A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. The C-O stretching vibration appears as a strong band around 1050 cm⁻¹. The presence of the conjugated diene system gives rise to characteristic C=C stretching vibrations, which typically appear as one or two bands in the 1600-1650 cm⁻¹ region. youtube.com The =C-H stretching vibrations of the alkene protons are observed just above 3000 cm⁻¹. Furthermore, strong out-of-plane =C-H bending vibrations (wags) between 900-1000 cm⁻¹ can provide further evidence for the stereochemistry of the double bonds; for instance, a band around 970 cm⁻¹ is characteristic of an (E)-configured double bond.

Table 5: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Alcohol (O-H) Stretch, H-bonded 3200 - 3600 Strong, Broad
Alkene (=C-H) Stretch 3010 - 3040 Medium
Alkane (C-H) Stretch 2850 - 2960 Strong
Conjugated Diene (C=C) Stretch 1600 - 1650 Medium, Sharp
Alcohol (C-O) Stretch 1050 - 1150 Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern. For this compound (molar mass: 224.38 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 224, although it may be weak or absent in electron ionization (EI) spectra of long-chain alcohols.

The fragmentation pattern is highly informative for structural elucidation. Long-chain alcohols readily lose a molecule of water, leading to a significant peak at [M-18]⁺, which would be m/z 206 for this compound. Cleavage of the carbon-carbon bonds also occurs, resulting in a series of fragment ions separated by 14 mass units (-CH₂-). A prominent fragmentation pathway for primary alcohols is the alpha-cleavage, which involves the loss of an alkyl radical to form a stable oxonium ion; however, for a terminal alcohol like this, the most significant alpha-cleavage would be the loss of a hydrogen atom. The conjugated diene system influences fragmentation, often leading to characteristic cleavages at the allylic positions (C-8 and C-13). libretexts.orgyoutube.com

Table 6: Predicted Key Mass Fragments for this compound in EI-MS

m/z Value Proposed Fragment Identity Fragmentation Pathway
224 [C₁₅H₂₈O]⁺ Molecular Ion (M⁺)
206 [C₁₅H₂₆]⁺ Loss of H₂O from M⁺
Various [CₙH₂ₙ₋₃]⁺, [CₙH₂ₙ₋₅]⁺ Cleavage along the alkyl chain

Stereochemical Assignment Methodologies

The unambiguous determination of the stereochemistry of this compound relies on a combination of sophisticated analytical methods. The presence of a chiral center at the hydroxyl-bearing carbon and the geometric isomerism of the conjugated diene system necessitate a multi-pronged approach to fully characterize all stereoisomers.

Advanced NMR Techniques (e.g., NOESY, HMQC, HMBC, INADEQUATE)

Advanced NMR techniques are powerful tools for elucidating the relative stereochemistry of organic compounds. nih.gov While one-dimensional NMR provides initial structural information, two-dimensional NMR experiments are indispensable for complex stereochemical assignments.

For a molecule like this compound, the following 2D NMR experiments would be pivotal:

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique is particularly valuable for determining the spatial proximity of protons. libretexts.org By identifying through-space correlations, NOESY can help establish the relative configuration of substituents around the chiral center and the geometry of the double bonds. For instance, a NOESY experiment could reveal correlations between the proton on the hydroxyl-bearing carbon and specific protons on the alkyl chain, providing insights into the preferred conformation and the relative stereochemistry.

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC): These experiments establish correlations between protons and carbons. HSQC identifies direct one-bond C-H connections, while HMBC reveals longer-range (typically 2-3 bond) C-H couplings. researchgate.netyoutube.com This information is crucial for assigning all carbon and proton signals in the molecule, which is a prerequisite for more advanced stereochemical analysis. The chemical shifts of the olefinic carbons and protons, in conjunction with coupling constants, can provide strong evidence for the E or Z configuration of the double bonds.

Incredible Natural Abundance Double Quantum Transfer Experiment (INADEQUATE): This is a highly sensitive technique that reveals direct carbon-carbon bonds. While experimentally challenging due to the low natural abundance of ¹³C, an INADEQUATE experiment would provide an unambiguous map of the carbon skeleton of this compound, confirming the connectivity of the pentadecyl chain.

The data obtained from these advanced NMR experiments can be further supported by computational methods. The DP4+ probability, for example, is a statistical approach that compares experimentally obtained NMR data with data calculated for all possible stereoisomers to determine the most likely structure.

NMR Technique Application for this compound Expected Information
NOESY Determination of through-space proton-proton interactions.Relative stereochemistry of the alcohol group and geometry of the conjugated diene.
HSQC Correlation of protons to their directly attached carbons.Unambiguous assignment of protonated carbons.
HMBC Correlation of protons and carbons over two to three bonds.Confirmation of the carbon skeleton and assignment of quaternary carbons.
INADEQUATE Identification of direct carbon-carbon connections.Definitive confirmation of the carbon framework.

Chiral Chromatography Applications

Chiral chromatography is an essential technique for the separation of enantiomers. gcms.cz For this compound, which possesses a chiral center, chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) would be employed to separate the (R)- and (S)-enantiomers.

The choice of the chiral stationary phase (CSP) is critical for achieving successful separation. For a long-chain alcohol like this compound, derivatized cyclodextrin-based columns are often effective in chiral GC. The hydroxyl group of the alcohol can interact with the chiral selector of the CSP, leading to differential retention times for the two enantiomers and allowing for their separation and quantification. This technique is not only analytical but can also be used for the semi-preparative isolation of individual enantiomers for further characterization.

Chromatography Type Chiral Stationary Phase (Example) Principle of Separation
Chiral Gas Chromatography (GC)Derivatized CyclodextrinDifferential inclusion complex formation with the enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC)Polysaccharide-based (e.g., cellulose or amylose derivatives)Chiral recognition based on hydrogen bonding, dipole-dipole, and steric interactions.

Crystallographic Data Analysis (if applicable to derivatives)

X-ray crystallography provides the most definitive determination of the absolute stereochemistry of a chiral molecule. However, obtaining single crystals of a long-chain, flexible molecule like this compound can be challenging. A common strategy is to convert the alcohol into a crystalline derivative.

By reacting the hydroxyl group of this compound with a suitable chiral or achiral reagent that induces crystallization, a solid derivative can be obtained. For example, esterification with a substituted benzoic acid could yield a crystalline solid. The subsequent analysis of this derivative by single-crystal X-ray diffraction would provide the precise three-dimensional arrangement of the atoms in the crystal lattice, thereby unambiguously determining the absolute configuration of the chiral center. uconn.edu This method serves as the ultimate proof of stereochemistry and is often used to validate assignments made by other spectroscopic methods.

Lack of Specific Research on this compound as an Active Insect Pheromone

Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific research data concerning the chemical compound This compound in the direct context of the requested article outline. The available research predominantly focuses on related compounds, particularly the aldehyde form (Pentadeca-9,11-dienal) or compounds with different carbon chain lengths and functional groups, rather than the specified alcohol.

Therefore, it is not possible to generate a scientifically accurate and detailed article on this compound that adheres to the strict requirements of the provided outline, which includes sections on its identification as an active pheromone, specific electrophysiological and behavioral assays, and its application in pest management strategies like lures and mating disruption.

While research on analogous compounds is available, the explicit instruction to focus solely on this compound prevents the inclusion of this information. For instance, studies have identified (9E,11Z)-9,11-pentadecadienal and (9Z,11Z)-9,11-pentadecadienal as sex pheromone components in certain moth species. However, this pertains to the aldehyde, not the alcohol.

Without dedicated studies on the pheromonal activity, receptor interactions, and pest management applications of this compound, any attempt to generate the requested content would fall outside the bounds of established scientific findings and would not meet the required standards of accuracy and specificity.

Mechanistic and Behavioral Studies in Chemical Ecology

Interactions with Other Semiochemicals in Complex Blends

The behavioral response of insects to a specific chemical cue is often not an isolated event but is intricately modulated by the presence of other semiochemicals in the surrounding environment. The compound Pentadeca-9,11-dien-1-ol, like many other insect pheromones, is typically part of a complex blend of chemical signals. The interactions within these blends, which can be synergistic or antagonistic, are crucial for eliciting specific behaviors such as mating, aggregation, or oviposition. Research in this area is fundamental to understanding the nuances of chemical communication in insects and for developing effective pest management strategies.

While specific studies detailing the interactions of this compound with other semiochemicals are limited, extensive research on other lepidopteran species, such as the Carob moth (Ectomyelois ceratoniae), provides a valuable framework for understanding these complex interactions. The principles governing the activity of pheromone blends in the Carob moth can be extrapolated to hypothesize how a compound like this compound might function within a similar chemical communication system.

The sex pheromone of the Carob moth is a multi-component blend, with (Z,E)-9,11,13-tetradecatrienal identified as the major component. modares.ac.ir However, the biological activity of this primary component is significantly influenced by the presence of minor components and even volatiles emitted from host plants. nih.govresearchgate.net

Pheromone Component Interactions

Field and laboratory studies have demonstrated that the precise ratio of pheromone components is critical for optimal attraction of male Carob moths. The addition of minor components, such as (Z,E)-9,11-tetradecadienal and (Z)-9-tetradecenal, to the major component can enhance the upwind flight response of males. modares.ac.ir This synergistic effect highlights that the information conveyed by the pheromone is not encoded in a single molecule but in the specific blend of compounds.

Furthermore, a synthetic mimic of the major pheromone component, (Z,E)-7,9,11-dodecatrienyl formate (B1220265), has been shown to be highly effective in attracting males and in mating disruption, indicating that structural analogs can sometimes elicit similar or even stronger behavioral responses. psu.edunih.govresearchgate.net Wind-tunnel bioassays have shown this formate to be as effective as natural gland extracts in eliciting source contact. nih.gov

Table 1: Pheromone Components of the Carob Moth (Ectomyelois ceratoniae) and their Behavioral Effects

ComponentTypeRole in BlendBehavioral Effect
(Z,E)-9,11,13-tetradecatrienalMajorPrimary attractantElicits upwind flight in males
(Z,E)-9,11-tetradecadienalMinorSynergistEnhances male attraction when combined with the major component
(Z)-9-tetradecenalMinorSynergistEnhances male attraction when combined with the major component
(Z,E)-7,9,11-dodecatrienyl formateMimicPheromone analogEffective in male attraction and mating disruption

Interactions with Host Plant Volatiles

The chemical communication of the Carob moth is further complicated by the influence of volatile compounds released by its host plants, such as pomegranate and pistachio. nih.gov Research has shown that the combination of host plant volatiles with the female sex pheromone can significantly enhance the attraction of both male and female moths. nih.govresearchgate.net For instance, traps baited with cracked pomegranates in combination with virgin females showed enhanced attraction of virgin females. nih.gov This suggests that host plant volatiles can act as synergists, making the pheromone signal more potent or providing additional contextual information to the receiving insect.

Table 2: Interaction of Carob Moth Pheromones with Host Plant Volatiles

Semiochemical CombinationTarget SexObserved EffectReference
Cracked Pomegranate Volatiles + Virgin Female PheromoneVirgin FemalesEnhanced Attraction nih.gov
Mature Pistachio VolatilesMalesAttraction nih.gov
Cracked-infested Pomegranate VolatilesMalesSimilar attraction to virgin females alone nih.gov

These findings from the Carob moth underscore the importance of studying semiochemicals within the context of the complex chemical blends in which they naturally occur. The behavioral response to a single compound can be significantly altered by the presence of other pheromone components and environmental odors. Therefore, a comprehensive understanding of the chemical ecology of any insect species requires detailed analysis of these intricate interactions.

Advanced Research Perspectives and Future Directions

Computational Chemistry and Modeling of Conformational Preferences

Computational chemistry offers powerful tools to investigate the structure-activity relationships of pheromones like Pentadeca-9,11-dien-1-ol. Molecular modeling allows for the prediction of how these molecules interact with their corresponding receptors, a critical step in understanding their biological function. nih.govplos.org

Predicting Receptor Binding: By simulating the docking of different conformations of this compound with models of insect olfactory receptors, researchers can identify the most likely binding poses. nih.gov This information is invaluable for designing synthetic analogs with enhanced or altered activity.

Understanding Conformational Flexibility: The shape of a pheromone molecule is not static. Molecular dynamics simulations can reveal the various conformations that this compound can adopt and the energy barriers between them. acs.org This dynamic behavior is crucial for its interaction with binding proteins and receptors. pnas.org A deeper understanding of these conformational preferences can guide the synthesis of more rigid and potent analogs.

Modeling Pheromone Dispersion: Computational models are also being developed to simulate the dispersion of pheromones in the environment. nih.gov These models, which incorporate factors like wind flow and turbulence, can help optimize the deployment of pheromone-based pest control strategies. nih.gov

Modeling Technique Application to this compound Potential Outcome
Molecular DockingSimulating the interaction with olfactory receptors.Identification of key binding interactions and pharmacophore features.
Molecular DynamicsAnalyzing the conformational landscape of the molecule.Understanding the flexibility and preferred shapes for receptor binding.
Quantum ChemistryCalculating electronic properties and reactivity.Predicting metabolic pathways and designing more stable analogs.
Dispersion ModelingSimulating the movement of the pheromone in the air.Optimizing the placement and release rate of pheromone dispensers.

Enantioselective Biosynthesis and Chemoenzymatic Synthesis

The precise stereochemistry of a pheromone is often critical for its biological activity. mdpi.com Future research will focus on developing highly selective methods for producing specific enantiomers of this compound and other chiral pheromones.

Enzymatic Reactions: The use of enzymes in organic synthesis offers a green and highly selective alternative to traditional chemical methods. rsc.org Lipases, for example, can be used for the kinetic resolution of racemic alcohols, providing access to enantiomerically pure starting materials. researchgate.netrsc.org

Chemoenzymatic Approaches: Combining enzymatic reactions with conventional organic synthesis can create efficient and versatile routes to complex molecules. researchgate.netnih.gov For instance, an enzymatic step could be used to create a key chiral intermediate, which is then elaborated into the final product through a series of chemical reactions. mdpi.com

Metabolic Engineering: Advances in synthetic biology are making it possible to engineer microorganisms to produce pheromones. researchgate.net By introducing the necessary biosynthetic genes into yeast or bacteria, it may be possible to develop fermentation-based processes for the large-scale production of this compound. frontiersin.org

Exploration of Novel Biological Roles in Diverse Organisms

While this compound is primarily known as a moth sex pheromone, it is possible that it plays other biological roles in different organisms. smolecule.com Future research should aim to explore the broader ecological significance of this compound.

Screening in Other Insects: A systematic screening of other insect species, particularly those in related families, could reveal new instances of this compound being used as a pheromone or allomone. This could lead to the development of new pest management strategies for a wider range of insects.

Investigating Non-Pheromonal Functions: It is conceivable that this compound has functions beyond chemical communication. For example, it could have antimicrobial or antifungal properties, as has been observed for other long-chain alcohols. tandfonline.com

Marine and Terrestrial Ecosystems: The search for this compound and related compounds should not be limited to terrestrial insects. Marine organisms, for instance, are a rich source of novel natural products, and it is possible that this compound or its derivatives are produced by marine species. mdpi.com

Organism Group Potential Role of this compound Research Approach
Other LepidopteraSex pheromone, aggregation pheromone, or kairomone.Gas chromatography-electroantennography (GC-EAD), field trapping.
Other Insect OrdersAllomone, defense compound, or trail pheromone.Chemical analysis of glandular secretions, behavioral bioassays.
PlantsPhytoalexin, signaling molecule, or allelochemical.Metabolomic analysis of plant tissues under stress conditions.
MicroorganismsQuorum sensing molecule or antimicrobial agent.Screening of microbial extracts for biological activity.

Development of Sustainable Production Methods

The increasing demand for pheromones in agriculture necessitates the development of sustainable and cost-effective production methods. earlham.ac.ukera-learn.eu This is a key area of research that will have a significant impact on the widespread adoption of pheromone-based pest control.

Biocatalysis: As mentioned earlier, the use of enzymes can make the synthesis of pheromones more environmentally friendly. acs.org Future work will focus on discovering new enzymes with improved stability and efficiency, as well as developing immobilized enzyme systems for continuous production.

Plant-Based Production: Engineering plants to produce insect pheromones is a promising avenue for sustainable production. lu.seresearchgate.net This "plant factory" approach could significantly reduce the cost of pheromones and make them more accessible to farmers in developing countries. researchgate.net

Fermentation: The production of pheromones in engineered microorganisms is another attractive option. epa.gov Optimizing fermentation conditions and metabolic pathways will be crucial for achieving high yields and making this technology economically viable. frontiersin.org

Interdisciplinary Approaches in Chemical Ecology and Organic Synthesis

The study of pheromones is inherently interdisciplinary, requiring expertise in chemistry, biology, and ecology. mdpi.comdiva-portal.org Future breakthroughs will depend on fostering collaboration between these fields.

Structure Elucidation and Synthesis: The identification of new pheromones relies on a close partnership between analytical chemists, who isolate and determine the structure of the compounds, and organic chemists, who synthesize them for confirmation and biological testing. acs.orgnih.govdiva-portal.org

Behavioral and Electrophysiological Studies: Understanding how insects perceive and respond to pheromones requires the expertise of behavioral ecologists and neurophysiologists. u-tokyo.ac.jpanr.fr Their findings can provide valuable insights for the design of more effective pheromone lures and traps.

"Reverse Chemical Ecology": Advances in genomics and molecular biology are enabling a "reverse chemical ecology" approach. wur.nl This involves identifying the olfactory receptors of a particular insect and then screening for the molecules that activate them. This can be a powerful tool for discovering new semiochemicals.

Q & A

Basic: How can researchers optimize the synthesis of Pentadeca-9,11-dien-1-ol to improve yield and purity?

Methodological Answer:

  • Key Techniques : Use Wittig olefination or Grignard reactions to construct the diene system, followed by alcohol functionalization. Monitor reaction progress via GC-MS to identify intermediates and byproducts .
  • Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate isomers. Validate purity using HPLC (>98% purity threshold) .
  • Catalytic Systems : Compare homogeneous catalysts (e.g., palladium) versus enzymatic methods to minimize undesired isomerization .

Basic: What analytical techniques are critical for characterizing this compound’s structure and stereochemistry?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm double-bond positions (δ 5.2–5.6 ppm for diene protons) and hydroxyl group integration .
  • IR Spectroscopy : Identify the alcohol O-H stretch (~3300 cm⁻¹) and C=C stretches (~1650 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular weight (224.38 g/mol) via HRMS and fragmentation patterns to distinguish from similar alkenols .

Basic: How should researchers assess the biological activity of this compound in antimicrobial assays?

Methodological Answer:

  • Assay Design : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi. Include controls (e.g., DMSO for solubility) .
  • Dose-Response Curves : Test concentrations from 1–100 µM. Measure MIC (Minimum Inhibitory Concentration) and MBC (Minimum Bactericidal Concentration) .
  • Cytotoxicity : Pair with MTT assays on mammalian cells to evaluate selectivity indices .

Advanced: How to resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer:

  • Purity Verification : Re-analyze compound batches using chiral HPLC to rule out stereochemical impurities affecting activity .
  • Solubility Testing : Quantify solubility in assay media (e.g., PBS, DMSO) via UV-Vis spectroscopy ; discrepancies may arise from aggregation .
  • Standardized Protocols : Adopt OECD guidelines for reproducibility, ensuring consistent cell lines, incubation times, and endpoint measurements .

Advanced: What catalytic systems minimize isomerization during this compound synthesis?

Methodological Answer:

  • Palladium Catalysts : Use Pd(OAc)₂ with ligands (e.g., PPh₃) to stabilize intermediates and reduce Δ⁹,Δ¹¹ → Δ⁸,Δ¹⁰ shifts .
  • Low-Temperature Conditions : Conduct reactions at –20°C to suppress thermal isomerization .
  • Isomer Tracking : Compare GC-FID peak ratios of products under varying catalytic conditions .

Advanced: How does this compound’s stability vary under different storage conditions?

Methodological Answer:

  • Accelerated Degradation Studies : Store samples at 4°C, 25°C, and 40°C for 1–6 months. Monitor decomposition via LC-MS .
  • Light Sensitivity : Expose to UV/visible light (300–700 nm) and quantify peroxide formation with iodometric titration .
  • Recommendations : Use amber vials under nitrogen and add antioxidants (e.g., BHT) for long-term storage .

Advanced: What methodologies elucidate this compound’s interactions with lipid bilayers?

Methodological Answer:

  • Fluorescence Anisotropy : Incorporate dansyl-labeled analogs into liposomes to measure membrane fluidity changes .
  • Molecular Dynamics Simulations : Model diene-alcohol interactions with POPC bilayers using GROMACS .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics to immobilized lipid monolayers .

Basic: What safety protocols are essential for handling this compound in the lab?

Methodological Answer:

  • PPE : Use nitrile gloves, goggles, and fume hoods to avoid skin/eye contact .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Emergency Procedures : For inhalation exposure, administer fresh air and seek medical evaluation .

Advanced: How can researchers address conflicting data in the compound’s solubility profiles?

Methodological Answer:

  • Phase Solubility Analysis : Use shake-flask method with multiple solvents (e.g., water, ethanol, hexane) at 25°C .
  • Computational Predictors : Compare experimental data with COSMOtherm or ADMET Predictor™ software .
  • Critical Aggregation Concentration (CAC) : Measure via surface tension or dye solubilization assays .

Advanced: What strategies validate the environmental impact of this compound in ecotoxicity studies?

Methodological Answer:

  • Algal Growth Inhibition : Follow OECD 201 guidelines using Pseudokirchneriella subcapitata .
  • Daphnia magna Assays : Assess acute toxicity (48-h LC₅₀) and chronic effects on reproduction .
  • Degradation Pathways : Use LC-QTOF-MS to identify breakdown products in simulated sunlight .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.